molecular formula C12H16BrNO3 B13514504 Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Cat. No.: B13514504
M. Wt: 302.16 g/mol
InChI Key: YRJPBSFJJRQPHV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of propanoic acid and features a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate typically involves a multi-step process. One common method starts with the bromination of 4-methoxyacetophenone to introduce the bromine atom at the meta position. This is followed by a condensation reaction with ethyl acetoacetate to form the corresponding β-keto ester. The final step involves the reduction of the keto group to an amino group using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of Ethyl 3-nitro-3-(4-methoxyphenyl)propanoate.

    Reduction: Formation of Ethyl 3-amino-3-(4-methoxyphenyl)propanoate.

    Substitution: Formation of Ethyl 3-amino-3-(4-methoxyphenyl)propanoate derivatives with various substituents.

Scientific Research Applications

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Ethyl 3-amino-3-(3-chloro-4-methoxyphenyl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and interactions.

    Ethyl 3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate: Features a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

This compound is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJPBSFJJRQPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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